Prazepam-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prazepam-D5 is a deuterated form of Prazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Prazepam levels in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prazepam-D5 involves the incorporation of deuterium atoms into the Prazepam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Prazepam-D5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its desmethyl derivative.
Substitution: Halogenation and other substitution reactions can modify the benzene ring or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of desmethyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Prazepam-D5 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the quantification of Prazepam in various samples.
Biology: Used in pharmacokinetic studies to understand the metabolism and distribution of Prazepam in biological systems.
Medicine: Employed in clinical toxicology to monitor Prazepam levels in patients undergoing treatment.
Mechanism of Action
Prazepam-D5, being a deuterated form of Prazepam, shares the same mechanism of action. It exerts its effects by modulating the benzodiazepine receptor, which enhances the function of gamma-aminobutyric acid (GABA) in the brain. This leads to increased inhibition and reduced cortical and limbic arousal, resulting in anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam-D5: Another deuterated benzodiazepine used as an internal standard in analytical chemistry.
Nordiazepam-D5: A deuterated form of Nordiazepam, used similarly in mass spectrometry.
Oxazepam-D5: Deuterated Oxazepam, also used as an internal standard.
Uniqueness
Prazepam-D5 is unique due to its specific application in the quantification of Prazepam. Its deuterated nature provides a distinct mass spectrometric signature, allowing for accurate and precise measurements in complex biological matrices .
Properties
IUPAC Name |
7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCHHACWWAQLJ-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016423 |
Source
|
Record name | Prazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152477-89-9 |
Source
|
Record name | Prazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.